1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci
Description
1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid (hereafter referred to as Compound A) is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 3-(trifluoromethyl)benzyl substituent, and a carboxylic acid moiety at the 4-position of the piperidine ring.
Key structural attributes:
- Boc group: Enhances solubility and protects the piperidine nitrogen during synthetic steps.
- 3-(Trifluoromethyl)benzyl substituent: Introduces lipophilicity and resistance to oxidative metabolism.
- Carboxylic acid: Facilitates hydrogen bonding and salt formation, improving bioavailability.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-9-7-18(8-10-23,15(24)25)12-13-5-4-6-14(11-13)19(20,21)22/h4-6,11H,7-10,12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYITQCVQVXRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: This protective group is often introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethylbenzyl Group: This step can be achieved through nucleophilic substitution reactions, where the piperidine derivative reacts with a trifluoromethylbenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
a. 1-[4-(Trifluoromethyl)benzyl]piperidine-4-carboxylic Acid
- Difference : Lacks the Boc protecting group.
- Impact : Increased reactivity at the piperidine nitrogen, reducing stability during synthesis. The absence of Boc may also decrease solubility in organic solvents .
- Molecular Weight : 287.28 g/mol (vs. 405.36 g/mol for Compound A).
b. 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic Acid
- Difference : Replaces the trifluoromethyl group with a methyl group (m-tolyl) and positions the carboxylic acid on an acetic acid side chain.
- Impact : Reduced electronegativity and metabolic stability compared to Compound A. The acetic acid side chain may alter binding affinity in biological targets .
c. 1-(4-(5-(4-(2-Fluoroethoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzyl)piperidine-4-carboxylic Acid
- Difference : Incorporates a 1,2,4-oxadiazole ring and a fluoroethoxy group.
- However, the synthesis yield (39%) is lower than typical Boc-protected analogs .
Functional Group Variations
a. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid
- Difference : Lacks the benzyl and trifluoromethyl substituents.
- Impact : Simpler structure with lower molecular weight (243.29 g/mol), but reduced lipophilicity and target specificity. Commonly used as a building block rather than a bioactive compound .
b. 4-Amino-4-trifluoromethyl-piperidine-1-carboxylic Acid Benzyl Ester
- Difference: Replaces the carboxylic acid with a benzyl ester and adds an amino group.
- Impact: The ester group improves cell membrane permeability but requires hydrolysis for activation. The amino group introduces basicity, altering pH-dependent solubility .
Data Table: Structural and Functional Comparison
Biological Activity
1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid (CAS No. 1187173-52-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H24F3NO4
- Molecular Weight : 387.39 g/mol
- CAS Number : 1187173-52-9
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its interactions with biological targets and potential therapeutic applications.
The compound is believed to exert its effects through multiple mechanisms:
- RAS Inhibition : Preliminary studies suggest that related compounds exhibit inhibitory activity against RAS proteins, which are critical in many cancer pathways . This inhibition may lead to reduced cell proliferation in RAS-dependent cancer cell lines.
- Caspase Activation : Induction of apoptosis has been noted, with the compound showing similar caspase activation levels as known apoptosis inducers like staurosporine .
2. Pharmacological Effects
Research indicates that this compound may have:
- Anti-tumor Activity : In xenograft mouse models, compounds structurally related to 1-(tert-butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine have demonstrated anti-tumor efficacy, suggesting potential application in cancer therapy .
- Cytostatic Properties : At lower concentrations, the compound appears to exhibit cytostatic effects rather than outright lethality, indicating a complex interaction with cellular pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its analogs:
Q & A
Basic Research Questions
Q. What are common synthetic routes for 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions. For example, palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmospheres (40–100°C) can introduce substituents to the piperidine ring . Activation of the carboxylic acid group may require coupling agents like trichloroisocyanuric acid (TCICA) in acetonitrile, as seen in analogous trifluoromethylbenzamide syntheses .
- Key Factors :
- Base Selection : Cs₂CO₃ enhances coupling efficiency in Boc-protected intermediates .
- Temperature Control : Higher temperatures (93–96°C) during HCl-mediated deprotection improve yield .
- Purification : Reverse-phase chromatography or recrystallization is recommended due to the compound’s moderate solubility in polar solvents .
Q. How does the Boc-protecting group influence solubility and stability during synthesis?
- Solubility : The tert-butoxycarbonyl (Boc) group increases hydrophobicity, reducing solubility in aqueous media but enhancing solubility in organic solvents like tert-butanol or dichloromethane .
- Stability : The Boc group is stable under basic conditions but susceptible to acidic hydrolysis (e.g., HCl in water at 93–96°C) . Storage at –20°C in anhydrous conditions prevents degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing stereochemistry at the piperidine ring?
- Methodology :
2D NMR (NOESY/ROESY : Detects spatial proximity between protons to confirm axial/equatorial substituent orientation .
Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted shifts for different stereoisomers .
- Case Study : In analogous Boc-piperidine derivatives, coupling constants (J) between H-2 and H-6 protons >10 Hz indicate trans-diaxial conformation, while smaller values suggest chair-flipping .
Q. What strategies mitigate steric hindrance during 3-(trifluoromethyl)benzyl group coupling to the piperidine ring?
- Approaches :
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for bulky substituents .
- Bulky Ligands : Use of tert-butyl XPhos in Pd-catalyzed reactions enhances steric tolerance .
- Data Analysis :
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| tert-Butyl XPhos | 75 | 5.5 |
| Triphenylphosphine | 42 | 12 |
| Table: Ligand impact on coupling efficiency |
Q. How do electron-withdrawing groups (e.g., CF₃) affect the reactivity of the piperidine carboxylic acid in amide bond formation?
- Mechanistic Insight : The trifluoromethyl group increases electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines. However, its steric bulk may reduce reaction rates.
- Optimization : Pre-activation with HATU/DIPEA in DMF at 0°C improves coupling efficiency for sterically hindered acids .
Contradiction Analysis
Q. Why do different synthetic routes report conflicting yields for Boc deprotection?
- Root Cause : Variations in HCl concentration (e.g., 4M vs. 6M) and reaction time (17 h vs. 24 h) significantly impact Boc cleavage efficiency .
- Resolution : Kinetic studies recommend monitoring by TLC or LC-MS to identify optimal deprotection endpoints.
Application-Oriented Questions
Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?
- Rationale : The piperidine scaffold is a common hinge-binding motif in kinase inhibitors. The trifluoromethyl group enhances metabolic stability and target binding via hydrophobic interactions .
- Case Study : Pfizer’s arylpiperidine derivatives demonstrate nanomolar IC₅₀ values against dopamine receptors, highlighting structural parallels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
